![molecular formula C16H14N2 B1392471 [4-(6-Methylquinolin-2-yl)phenyl]amine CAS No. 1224953-47-2](/img/structure/B1392471.png)
[4-(6-Methylquinolin-2-yl)phenyl]amine
Overview
Description
“[4-(6-Methylquinolin-2-yl)phenyl]amine”, also known as 2-Methyl-4-(6-quinolinyl)aniline or MQPA, is a chemical compound used in various scientific fields. It has a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as MQPA, has been reported in various studies . For instance, one study reported the synthesis of 2-phenyl-4-alkoxy quinolines by cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent .Molecular Structure Analysis
The molecular structure of MQPA consists of a quinoline ring fused with a phenyl ring . The quinoline moiety is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoline, the core structure of MQPA, participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
MQPA has a molecular weight of 234.29 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Scientific Research Applications
Anticancer Potential : Several studies have focused on the synthesis of novel compounds based on the 4-aminoquinoline scaffold, showing potent antiproliferative activity against cancer cell lines. For instance, compounds synthesized by Ghorab, Al-Said, and Arafa (2014) demonstrated higher activity against the MCF-7 breast cancer cell line compared to the reference drug doxorubicin (Ghorab, Al-Said, & Arafa, 2014).
Antimicrobial Activity : Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline, which exhibited promising antifungal and antibacterial activities. These compounds were effective against various fungal and bacterial strains (Kumar, Bawa, Kaushik, & Panda, 2011).
Corrosion Inhibition : The application in corrosion science has been explored, where certain compounds containing the quinoline moiety showed significant corrosion inhibition effects on mild steel in acidic solutions. This was demonstrated by Prabhu et al. (2008), indicating the utility of these compounds in industrial applications (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Antidepressant Activity : Dhir et al. (2011) evaluated the antidepressant activity of a specific compound related to the quinoline class in animal models. The compound showed promise in reversing behavioral despair in mice, indicating its potential in treating major depression (Dhir, Malik, Kessar, Singh, & Kulkarni, 2011).
Antimalarial Research : Hwang et al. (2011) synthesized 4-aminoquinoline analogues with potent antimalarial activity, especially against drug-resistant strains. This indicates the potential of these compounds in developing new treatments for malaria (Hwang, Kawasuji, Lowes, Clark, Connelly, Zhu, Guiguemde, Sigal, Wilson, Derisi, & Guy, 2011).
Mechanism of Action
Target of Action
4-(6-Methylquinolin-2-yl)aniline, also known as [4-(6-Methylquinolin-2-yl)phenyl]amine, is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to target a variety of biological compounds, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives, in general, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
There is a general need for novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives is known to be influenced by various factors, including the type and position of the substituent on the quinoline core .
Future Directions
Quinoline derivatives, including MQPA, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They form an important class of heterocyclic compounds for new drug development . Therefore, future research could focus on the synthesis and investigation of new structural prototypes of quinoline derivatives with more effective biological activities .
properties
IUPAC Name |
4-(6-methylquinolin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-2-8-16-13(10-11)5-9-15(18-16)12-3-6-14(17)7-4-12/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISEHCQTQRFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Methylquinolin-2-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
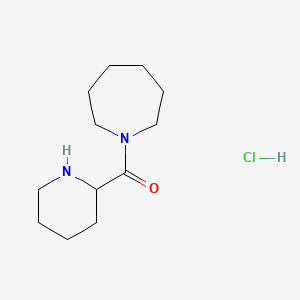

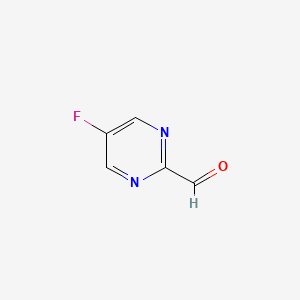
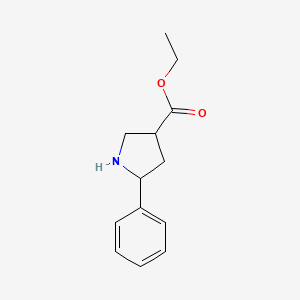
![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)
![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)
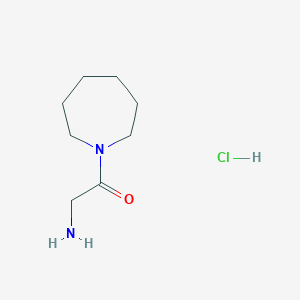
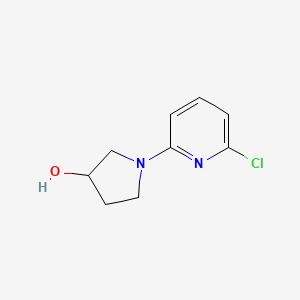
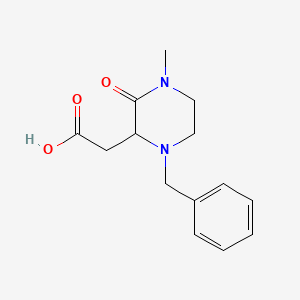
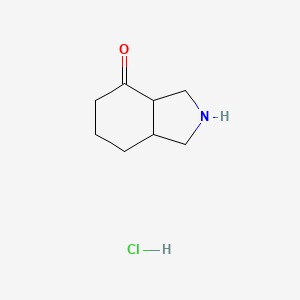

![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)